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Compound of Interest

Compound Name: tert-Butyl crotonate

Cat. No.: B3029808

In the landscape of modern organic synthesis, particularly within pharmaceutical and
agrochemical development, certain reagents distinguish themselves through a combination of
versatile reactivity and strategic utility. Tert-butyl crotonate, a colorless liquid with a
characteristic fruity odor, is one such molecule.[1] As an a,3-unsaturated ester, it possesses
two key reactive sites: the ester carbonyl and the conjugated alkene. This dual-functionality,
combined with the unique properties of the tert-butyl protecting group, makes it an invaluable
intermediate for constructing complex molecular architectures. This guide provides an in-depth
exploration of the chemical properties, synthesis, reactivity, and safe handling of tert-butyl
crotonate, offering field-proven insights for researchers, scientists, and drug development

professionals.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective
application. These data are critical for reaction setup, purification, and safety considerations.

Table 1: Physicochemical Properties of tert-Butyl
Crotonate

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b3029808?utm_src=pdf-interest
https://www.benchchem.com/product/b3029808?utm_src=pdf-body
https://www.guidechem.com/dictionary/en/79218-15-8.html
https://www.benchchem.com/product/b3029808?utm_src=pdf-body
https://www.benchchem.com/product/b3029808?utm_src=pdf-body
https://www.benchchem.com/product/b3029808?utm_src=pdf-body
https://www.benchchem.com/product/b3029808?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
CAS Number 79218-15-8 [11[2][3][4]
Molecular Formula CsH1402 [L][2][41[5]
Molecular Weight 142.20 g/mol [311415][6]
Appearance Colorless liquid [1114]
Boiling Point 82 °C @ 97 mmHg [1][2][4]
Density 0.89 g/cm?3 [1112114]
Refractive Index n20/D 1.425 [21[31[41[5]
Flash Point 23 °C (73.4 °F) [211[31[41[5]
Solubility Soluble in Chloroform, 4]
Methanol
Storage Store at 2-8°C (Refrigerator) [21[3]1[41[5]

Structural Identifiers

o |[UPAC Name: tert-butyl (E)-but-2-enoate
e SMILES: C\C=C\C(=0)OC(C)(C)C[3][5]

e InChl Key: QHSPZGZEUDEIQM-AATRIKPKSA-N[3][5]

Spectroscopic Characterization: The Analytical
Fingerprint

Spectroscopic analysis is non-negotiable for verifying the identity and purity of starting
materials and products. The following data represent the expected spectral characteristics of
tert-butyl crotonate.

Table 2: Predicted Spectroscopic Data for tert-Butyl
Crotonate
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Technique Expected Peaks / Signals Rationale
The vinyl protons show
0 =6.9 ppm (dqg, 1H, characteristic downfield shifts
CH=CHCHS3)d = 5.8 ppm (dq, with coupling to each other
1H NMR 1H, CH=CHCHS3)d = 1.9 ppm and to the methyl group. The
(dd, 3H, CH=CHCH3)0 = 1.5 nine equivalent protons of the
ppm (s, 9H, C(CHs)3) tert-butyl group appear as a
sharp singlet.
0 = 165 ppm (C=0)d = 145 The carbonyl carbon is the
ppm (CH=CHCHS3s)d = 122 ppm  most deshielded. The sp?
(CH=CHCH3s)d = 80 ppm carbons of the alkene and the
13C NMR _
(C(CHs3)3)d = 28 ppm quaternary and primary
(C(CHs3)3)0 = 18 ppm carbons of the tert-butyl group
(CH=CHCHs) are all distinct.
C=0 stretch of the a,3-
unsaturated ester.C=C stretch
~1720 cm~! (strong, )
of the conjugated alkene.C-O
sharp)~1655 cm~1
FT-IR (neat) stretch of the ester.Out-of-

(medium)~1150 cm—t

(strong)~970 cm~1 (strong)

plane bend for the trans
alkene, a key diagnostic

feature.

Mass Spec (El)

m/z = 142 (M*)m/z = 85m/z =
57 (base peak)

Molecular ion.[M - CaHsQO]™* or
[M - CaHo]™, loss of the tert-
butoxy or tert-butyl group.
[C(CHs)s]*, the highly stable
tert-butyl cation, is typically the
most abundant fragment for

tert-butyl esters.

Synthesis of tert-Butyl Crotonate: A Self-Validating

Protocol

The choice of synthetic methodology is dictated by factors such as substrate availability,

required purity, and scalability. While several routes exist, the acylation of a tert-butoxide
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source with crotonyl chloride is a robust and high-yielding approach suitable for industrial

production.[7]

Protocol: Synthesis via Lithium tert-Butoxide and
Crotonyl Chloride

This method demonstrates excellent atom economy and operational simplicity, making it

suitable for scale-up.[7] The causality behind this choice is the high reactivity of the acid

chloride, which readily undergoes nucleophilic acyl substitution with the alkoxide, avoiding the

equilibrium limitations of Fischer esterification with the sterically hindered tert-butanol.

Step-by-Step Methodology:

Alkoxide Formation: In a nitrogen-purged reactor at -5°C to 0°C, add methyllithium to a
solution of anhydrous tetrahydrofuran (THF).

Slowly add acetone dropwise, ensuring the internal temperature does not exceed 0°C. This
in-situ reaction generates lithium tert-butoxide.

Allow the reaction to warm to room temperature and stir for 30 minutes to ensure complete
formation of the alkoxide.

Acylation: Cool the mixture and add crotonyl chloride dropwise, maintaining a reaction
temperature below 40°C.

After the addition is complete, heat the mixture to reflux and stir for 1 hour to drive the
reaction to completion.

Work-up and Purification: Cool the reaction vessel to 0°C and carefully quench the reaction
by pouring it into ice-cold water containing sodium chloride.

Transfer the mixture to a separatory funnel. The organic layer (containing the product) will
separate.

Extract the aqueous layer three times with diethyl ether or MTBE.
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o Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure.

» Final Purification: Perform vacuum distillation to yield high-purity tert-butyl crotonate.

Diagram: Synthetic Workflow
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Step 1: Alkoxide Formation
Methyllithium in THF Acetone
-5t0 0°C
Step 2: Acylation & Work-up
Lithium tert-Butoxide (in situ) Crotonyl Chloride
Transfer @ $40°C, then reflux

Aqueous Quench

'

Extraction & Drying

l

Crude Product

Transfer

Step 3: P*rification

Vacuum Distillation

Click to download full resolution via product page

Caption: Workflow for the synthesis of tert-butyl crotonate.
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Reactivity and Strategic Applications in Synthesis

The synthetic utility of tert-butyl crotonate stems from two core features: its a,3-unsaturated
system and the behavior of the tert-butyl ester as a robust protecting group.

The tert-Butyl Ester as a Carboxylic Acid Surrogate

In multi-step synthesis, protecting a carboxylic acid is often necessary to prevent its
interference with reactions targeting other functional groups. The tert-butyl ester is an ideal
choice for this role.

o Expertise & Causality: The steric bulk of the tert-butyl group provides exceptional stability. It
is resistant to a wide range of nucleophilic and basic conditions (e.g., Grignard reagents,
organolithiums, saponification with NaOH) that would readily cleave simpler methyl or ethyl
esters. This inertness allows for selective transformations elsewhere in the molecule.[8]

o Trustworthiness (Orthogonality): Deprotection is reliably achieved under acidic conditions
(e.g., trifluoroacetic acid (TFA) or aqueous phosphoric acid), which proceed via a stable
tertiary carbocation mechanism.[9] This provides an orthogonal deprotection strategy that
leaves acid-sensitive groups like Boc-amines intact under different conditions, a cornerstone
of reliable synthetic planning.

Diagram: Protecting Group Strategy

Protection

tert-Butyl Crotonate Transformation
(or other t-Bu source)

Base/Nucleophile .
| Stable R'-COO-tBu
R-COOH R-COO-tBu

Deprotéstion

Acid (e.g., TFA)
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Caption: Logic of the tert-butyl ester protecting group strategy.

Reactions at the a,3-Unsaturated System

The conjugated double bond is electron-deficient due to the electron-withdrawing nature of the
ester carbonyl, making it susceptible to nucleophilic attack.

e Michael (1,4-Conjugate) Addition: This is a cornerstone reaction for tert-butyl crotonate.
Soft nucleophiles, such as enolates, Gilman cuprates, and amines, will preferentially attack
the B-carbon. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond
formation and is widely used in the synthesis of pharmaceutical intermediates.[7] For
instance, the conjugate addition of an amine is a key step toward synthesizing chiral f-amino
esters.

e Other Reactions: The double bond can also undergo hydrogenation (to give tert-butyl
butyrate), epoxidation, and dihydroxylation, further expanding its synthetic utility.

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling tert-butyl crotonate due to its
flammability and potential for causing serious eye damage.

Table 3: Hazard and Safety Information
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Category Information Source(s)

Signal Word Danger [31[5]

) GHSO02 (Flame), GHS05
Pictograms ) [315]
(Corrosion)

H226: Flammable liquid and
Hazard Statements vapor.H318: Causes serious [31[5]

eye damage.

P210: Keep away from
heat/sparks/open flames/hot
surfaces. — No smoking.P280:
Wear protective
gloves/protective clothing/eye
] protection/face

Precautionary Statements ] [31[5][10]
protection.P305+P351+P338:
IF IN EYES: Rinse cautiously
with water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Storage Class 3: Flammable Liquids [3][5]

Chemical safety goggles or
PPE face shield, nitrile gloves, [3][10]

flame-retardant lab coat.

Handling Guidance: Always work in a well-ventilated chemical fume hood. Ground and bond
containers when transferring material to prevent static discharge.[10] Keep away from ignition
sources. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

Conclusion

Tert-butyl crotonate is more than a simple ester; it is a strategic tool for the modern synthetic
chemist. Its predictable reactivity as a Michael acceptor, coupled with the robust and selectively
cleavable nature of the tert-butyl ester, provides a reliable platform for complex molecular

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.sigmaaldrich.com/HK/zh/product/aldrich/688711
https://www.sigmaaldrich.com/HK/zh/product/aldrich/688711
https://www.sigmaaldrich.com/HK/zh/product/aldrich/688711
https://www.sigmaaldrich.com/HK/zh/product/aldrich/688711
https://www.sigmaaldrich.com/HK/zh/product/aldrich/688711
https://www.sigmaaldrich.com/HK/zh/product/aldrich/688711
https://www.sigmaaldrich.com/HK/zh/product/aldrich/688711
https://www.sigmaaldrich.com/HK/zh/product/aldrich/688711
https://www.chemicalbook.com/msds/sec-butyl-crotonate.pdf
https://www.sigmaaldrich.com/HK/zh/product/aldrich/688711
https://www.sigmaaldrich.com/HK/zh/product/aldrich/688711
https://www.sigmaaldrich.com/HK/zh/product/aldrich/688711
https://www.chemicalbook.com/msds/sec-butyl-crotonate.pdf
https://www.chemicalbook.com/msds/sec-butyl-crotonate.pdf
https://www.chemicalbook.com/msds/sec-butyl-crotonate.pdf
https://www.benchchem.com/product/b3029808?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

synthesis. For professionals in drug discovery and development, mastering the application of
this reagent offers a distinct advantage in the efficient construction of novel chemical entities.
By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide,
researchers can confidently and safely leverage tert-butyl crotonate to achieve their synthetic
goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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